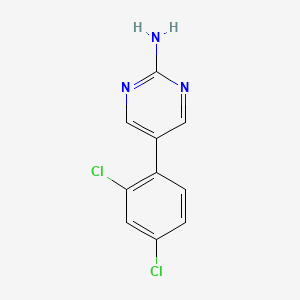
5-(2,4-Dichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Dichlorophenyl)pyrimidin-2-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
准备方法
The synthesis of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the condensation of appropriate starting materials under reflux conditions with the use of Lewis acid promoters .
化学反应分析
5-(2,4-Dichlorophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
Common reagents used in these reactions include palladium catalysts, boron reagents, and Lewis acids. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-(2,4-Dichlorophenyl)pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmacologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It serves as a building block for the synthesis of advanced materials with unique properties.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha . This interaction can modulate various biological pathways, leading to its observed pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
相似化合物的比较
5-(2,4-Dichlorophenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: This compound has a similar structure but includes a phenyldiazenyl group, which may confer different biological activities.
2,4-Dichloro-5-methylpyrimidine: This compound is structurally similar but has a methyl group instead of an amine group, leading to different chemical reactivity and applications.
属性
分子式 |
C10H7Cl2N3 |
|---|---|
分子量 |
240.09 g/mol |
IUPAC 名称 |
5-(2,4-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H,(H2,13,14,15) |
InChI 键 |
NUIJHCAUJSWRBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[9-[4-[(Z)-N-acetyloxy-C-heptylcarbonimidoyl]phenyl]-6-[(E)-N-acetyloxy-C-methylcarbonimidoyl]carbazole-3-carbonyl]-3-methylphenyl]sulfonylethyl acetate](/img/structure/B13103047.png)
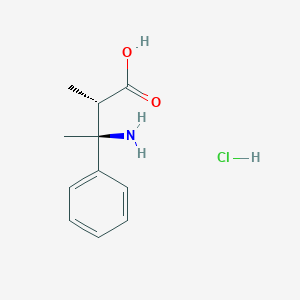
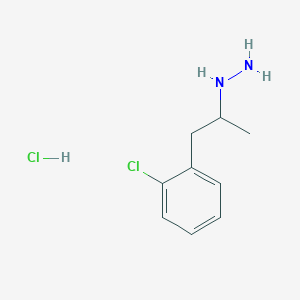
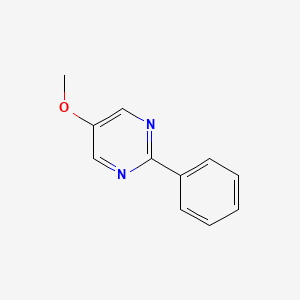
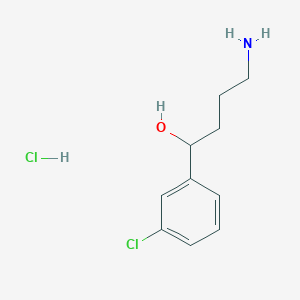
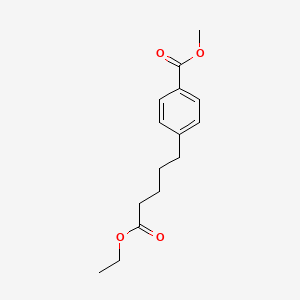
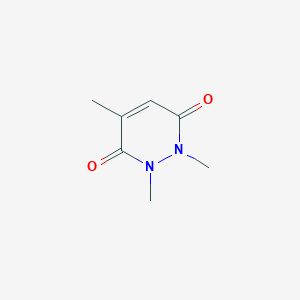

![6-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13103096.png)
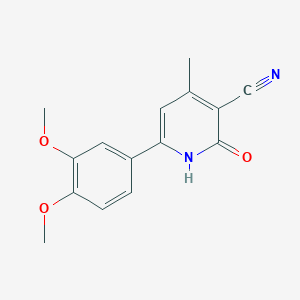
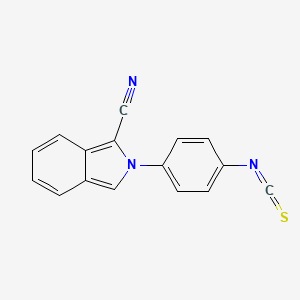
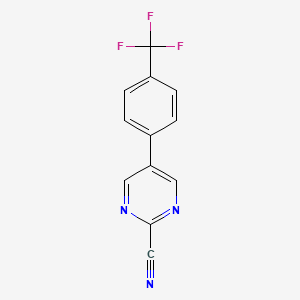

![[2,5-Dibromo-3,6-bis(2,4-dimethylphenyl)-4-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetyl]oxyphenyl] 2-(5-methyl-2-propan-2-ylcyclohexyl)oxyacetate](/img/structure/B13103128.png)
